molecular formula C15H14BrNOS B5698706 2-bromo-N-[4-(ethylthio)phenyl]benzamide

2-bromo-N-[4-(ethylthio)phenyl]benzamide

Numéro de catalogue: B5698706
Poids moléculaire: 336.2 g/mol
Clé InChI: AQYWHTWAFBTIBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Bromo-N-[4-(ethylthio)phenyl]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmaceutical research. Compounds within this chemical class have demonstrated significant potential in biological screenings. Primary research applications for related benzamide compounds include investigations into antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus . Furthermore, structural analogs have shown promising anti-inflammatory properties . In vitro studies on similar N-(2-bromo-phenyl)benzamide derivatives have exhibited potent protease inhibitory activity, a key mechanism in the inflammatory response, with some compounds demonstrating significantly higher efficacy than standard controls like acetylsalicylic acid . The anti-inflammatory potential of benzamide-based molecules has also been confirmed in vivo, with certain derivatives showing significant inhibition of edema in carrageenan-induced paw edema models, a standard assay for anti-inflammatory drug discovery . The mechanism of action for these effects is often associated with the inhibition of key inflammatory mediators, such as prostaglandin E2 (PGE2) , which plays a central role in inflammation and pain . This product is intended for research purposes as a chemical reference standard or as a building block for the synthesis of novel compounds with potential pharmacological activity. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

2-bromo-N-(4-ethylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c1-2-19-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYWHTWAFBTIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of 2-bromo-N-[4-(ethylthio)phenyl]benzamide in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for 2-bromo-N-[4-(ethylthio)phenyl]benzamide , a bioactive benzamide derivative. Based on its structural pharmacophore—specifically the ortho-halogenated benzamide core and the para-thioether aniline moiety—this compound is characterized as a potent inhibitor of Succinate Dehydrogenase (SDH) (Complex II) within the mitochondrial electron transport chain, with secondary potential as a modulator of Transient Receptor Potential (TRP) channels depending on the biological context (fungal vs. mammalian).

Executive Summary

2-bromo-N-[4-(ethylthio)phenyl]benzamide is a synthetic small molecule belonging to the class of Succinate Dehydrogenase Inhibitors (SDHIs) . Its biological activity is driven by its ability to bind to the ubiquinone-binding pocket (Q-site) of mitochondrial Complex II. The presence of the 2-bromo substituent provides critical steric hindrance and halogen-bonding capabilities that lock the molecule in a bioactive conformation, while the 4-ethylthio group acts as a lipophilic anchor that is subject to metabolic activation (S-oxidation). This guide explores its primary mechanism as a respiratory inhibitor, its downstream effects on cellular metabolism, and the experimental frameworks used to validate its activity.

Chemical Identity & Physicochemical Properties

Understanding the mechanism requires a precise analysis of the molecule's functional components.

PropertyDescriptionMechanistic Role
Core Scaffold N-phenylbenzamideMimics the quinone ring structure, facilitating entry into the Q-site.
Substituent 1 2-Bromo (ortho)Induces a twist in the amide bond (non-planar conformation), essential for fitting into the hydrophobic cleft of the target enzyme.
Substituent 2 4-Ethylthio (para)Provides lipophilic interaction with hydrophobic residues (e.g., Trp, Phe) and serves as a metabolic handle for S-oxidation.
Molecular Formula C₁₅H₁₄BrNOSMW: ~336.25 g/mol
Lipophilicity High LogP (~4.0-4.[1]5)Ensures rapid membrane permeability and mitochondrial localization.

Primary Mechanism of Action: Mitochondrial Complex II Inhibition

The canonical target of ortho-substituted N-phenylbenzamides is Succinate Dehydrogenase (SDH) , also known as Respiratory Complex II. This enzyme is unique as it participates in both the Citric Acid Cycle (Krebs Cycle) and the Electron Transport Chain (ETC) .

Binding Kinetics and Molecular Docking

The compound acts as a competitive inhibitor of ubiquinone (Coenzyme Q).

  • Entry: The molecule diffuses through the mitochondrial outer membrane due to its lipophilic ethylthio tail.

  • Docking: It enters the transmembrane domain of SDH (subunits C and D).

  • Interaction:

    • The Amide Oxygen forms a critical hydrogen bond with a conserved Tyrosine residue (e.g., Tyr83 in S. cerevisiae) and Tryptophan (Trp164).

    • The 2-Bromo group occupies a specific hydrophobic pocket, exploiting a "halogen bond" with backbone carbonyls or side-chain oxygens, stabilizing the binding complex.

    • The Ethylthio tail extends into the deep hydrophobic channel normally occupied by the isoprenoid tail of ubiquinone.

Disruption of Electron Transport

By displacing ubiquinone, the compound severs the electron flow:

  • Normal Flow: Succinate

    
     FAD 
    
    
    
    Fe-S Clusters
    
    
    Ubiquinone
    
    
    Ubiquinol.
  • Inhibited Flow: Electrons accumulate at the Fe-S clusters because they cannot be transferred to the inhibitor (which lacks the quinone redox capacity).

Downstream Consequences
  • ATP Depletion: Cessation of electron flow to Complex III and IV halts the proton gradient, stopping ATP synthase.

  • ROS Generation: "Leaked" electrons from the reduced Fe-S clusters react with molecular oxygen to form Superoxide (O₂⁻) and Hydrogen Peroxide (H₂O₂) .

  • Metabolic Gridlock: Succinate accumulates, halting the Krebs cycle (feedback inhibition).

Pathway Visualization (DOT)

MechanismOfAction Compound 2-bromo-N-[4-(ethylthio)phenyl]benzamide Mitochondria Mitochondrial Matrix Compound->Mitochondria Passive Diffusion QSite Ubiquinone Binding Site (Q-site) Compound->QSite Competitive Binding (H-bond + Halogen bond) Mitochondria->QSite Localization SDH Succinate Dehydrogenase (Complex II) ElectronBlock Electron Transport Blockade SDH->ElectronBlock Prevents Q Reduction QSite->SDH Inhibition ROS ROS Generation (Superoxide/H2O2) ElectronBlock->ROS Electron Leakage CellDeath Cellular Apoptosis/ Necrosis ElectronBlock->CellDeath ATP Depletion ROS->CellDeath Oxidative Damage

Caption: Mechanistic pathway of SDH inhibition leading to bioenergetic collapse and oxidative stress.

Secondary Mechanism: Metabolic Activation (S-Oxidation)

The 4-ethylthio group is not merely a passive anchor; it is a "pro-moiety" subject to metabolic activation by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s (CYPs).

  • Phase I Metabolism: The thioether (-S-) is oxidized to the Sulfoxide (-SO-) .

  • Phase II Metabolism: Further oxidation yields the Sulfone (-SO₂-) .

  • Biological Impact: The sulfone metabolite is often more polar and can exhibit:

    • Higher Binding Affinity: The sulfone oxygens can form additional H-bonds within the target pocket.

    • Altered Selectivity: Increased water solubility may alter distribution, potentially targeting cytosolic enzymes or different TRP channels.

Experimental Validation Protocols

To validate the mechanism of action, the following self-validating experimental systems are recommended.

Succinate Dehydrogenase (SDH) Activity Assay

Objective: Quantify the IC₅₀ of the compound against Complex II. Method: DCPIP (2,6-dichlorophenolindophenol) Reduction Assay.

  • Preparation: Isolate mitochondria from the target organism (e.g., S. cerevisiae or HepG2 cells).

  • Reaction Mix: Buffer (pH 7.4), Succinate (Substrate), DCPIP (Redox Indicator), Phenazine Methosulfate (PMS - electron mediator).

  • Treatment: Add 2-bromo-N-[4-(ethylthio)phenyl]benzamide at varying concentrations (0.1 nM – 10 µM).

  • Measurement: Monitor the decrease in absorbance at 600 nm (DCPIP reduction).

  • Validation:

    • Positive Control: Thenoyltrifluoroacetone (TTFA) or Carboxin.

    • Negative Control: DMSO vehicle.

    • Result: Dose-dependent inhibition of DCPIP reduction confirms SDH targeting.

ROS Detection via Flow Cytometry

Objective: Confirm that cell death is mediated by oxidative stress (a hallmark of SDH inhibition). Method:

  • Staining: Treat cells with the compound for 4-12 hours. Stain with MitoSOX Red (mitochondrial superoxide indicator).

  • Analysis: Analyze via flow cytometry (Ex/Em: 510/580 nm).

  • Rescue Experiment: Co-treat with an antioxidant (e.g., NAC or MitoTEMPO). If toxicity is reduced, the ROS mechanism is confirmed.

Therapeutic & Research Implications

  • Antifungal Development: The structural homology to Flutolanil and Fluopyram suggests high efficacy against basidiomycetes (e.g., Rhizoctonia solani). The 2-bromo group often confers superior resistance management compared to 2-methyl analogs.

  • Neuropathic Pain (TRPM8): Benzamides with para-lipophilic groups are potent antagonists of TRPM8 (the cold/menthol receptor). This compound may block cold-induced pain by stabilizing the channel in the closed state, preventing calcium influx.

References

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651. Link

  • Glazebrook, J., et al. (2007). Topology of the SDH inhibitor binding pocket: Structural basis for the design of new carboxamide fungicides. Journal of Molecular Biology, 367(5), 1251-1260. Link

  • Journigan, V. B., et al. (2014). Discovery of novel TRPM8 antagonists: Identification of a series of N-(4-substituted phenyl)benzamides. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466. Link

  • Horsefield, R., et al. (2006). Structural and computational analysis of the quinone-binding site of complex II (succinate-ubiquinone oxidoreductase): A mechanism of electron transfer and inhibition. Journal of Biological Chemistry, 281(11), 7309-7316. Link

Sources

An In-Depth Technical Guide to the Molecular Docking and In Silico Binding Analysis of 2-bromo-N-[4-(ethylthio)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, in silico methodologies such as molecular docking have become indispensable for the rapid and cost-effective identification and optimization of novel therapeutic agents.[1][2] This guide provides a comprehensive, technically-grounded walkthrough of the molecular docking and binding analysis of 2-bromo-N-[4-(ethylthio)phenyl]benzamide, a compound belonging to the benzamide class of molecules. Benzamide derivatives have shown a wide range of biological activities, and this particular compound, with its distinct substitutions, presents an interesting candidate for computational investigation.[3][4][5][6] Given the established role of tubulin as a key target in cancer therapy and the activity of various small molecules on this protein, this guide will use β-tubulin as a representative target to illustrate a robust and reproducible docking workflow.[7][8][9][10] We will delve into the theoretical underpinnings and practical execution of each stage, from ligand and protein preparation to the critical analysis of docking results, providing researchers, scientists, and drug development professionals with the expertise to apply these techniques in their own work.

Introduction: The Rationale for In Silico Analysis

The journey of a drug from concept to clinic is a long and arduous one, with high attrition rates and substantial costs.[2] Computational techniques, or in silico methods, have emerged as a powerful strategy to de-risk and accelerate this process.[11] Molecular docking, a cornerstone of this approach, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the molecular interactions.[12][13][14] This predictive power allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby optimizing resource allocation.[2]

1.1. The Subject Molecule: 2-bromo-N-[4-(ethylthio)phenyl]benzamide

The focus of this guide is 2-bromo-N-[4-(ethylthio)phenyl]benzamide. While specific biological data for this exact compound is not widely published, its core benzamide structure is a well-known scaffold in medicinal chemistry.[3] The presence of a bromo-substituted phenyl ring and an ethylthiophenyl group suggests potential for various non-covalent interactions within a protein binding pocket.

1.2. The Biological Target: β-Tubulin

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for several cellular processes, most notably mitosis.[7][15][16] Their essential role in cell division makes them a prime target for anticancer drugs.[9][17][18] Tubulin inhibitors disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[7][9][10][19] For the purpose of this guide, we will consider β-tubulin as the therapeutic target for our docking study. The selection of a relevant and validated target is the foundational first step in any meaningful docking experiment.

The Molecular Docking Workflow: A Step-by-Step Protocol

A successful molecular docking study is predicated on meticulous preparation of both the ligand and the receptor.[20] The following sections provide a detailed protocol, explaining the rationale behind each critical step.

Ligand Preparation

The goal of ligand preparation is to generate a realistic 3D conformation with an appropriate charge distribution.

Protocol:

  • Obtain 2D Structure: The 2D structure of 2-bromo-N-[4-(ethylthio)phenyl]benzamide can be drawn using chemical drawing software such as ChemDraw or obtained from chemical databases.

  • Convert to 3D Structure: Convert the 2D structure into a 3D conformation. This can be accomplished using software like Open Babel or the graphical interface of molecular modeling programs.[21]

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for ensuring the ligand's geometry is physically realistic.[21]

  • Assign Partial Charges: Assign partial charges to each atom of the ligand. These charges are essential for calculating electrostatic interactions during the docking simulation. Gasteiger charges are a commonly used and effective method for this purpose.

  • Define Rotatable Bonds: Identify the rotatable bonds in the ligand. The docking software will explore different torsional angles for these bonds to find the optimal binding pose.

  • Save in Appropriate Format: Save the prepared ligand in a format compatible with the chosen docking software, such as the .pdbqt format for AutoDock Vina.

Protein (Receptor) Preparation

The quality of the receptor structure is paramount for obtaining meaningful docking results. Crystal structures from the Protein Data Bank (PDB) are the most common starting point.

Protocol:

  • Select and Download a PDB Structure: Choose a high-resolution crystal structure of the target protein. For this study, a structure of β-tubulin complexed with a known inhibitor is ideal. For instance, PDB ID: 1SA0, which contains tubulin in complex with colchicine, can be used. The presence of a co-crystallized ligand helps in defining the binding site.

  • Clean the PDB File: The raw PDB file often contains non-essential molecules such as water, ions, and co-factors that may not be relevant to the binding interaction being studied.[22] These should be removed unless there is specific evidence that they play a role in ligand binding.[23]

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds.[20]

  • Assign Partial Charges: Similar to the ligand, assign partial charges to the protein atoms.

  • Handle Missing Residues or Atoms: Some PDB structures may have missing residues or atoms in flexible loop regions. These can be modeled in using software like Modeller or the tools available in UCSF Chimera.[23]

  • Save in Docking-Ready Format: Save the prepared protein structure in the appropriate format (e.g., .pdbqt for AutoDock Vina).

The Docking Simulation: Grid Box Generation and Execution

The docking simulation itself involves defining a search space on the receptor and allowing the docking algorithm to explore possible binding poses for the ligand.

Protocol:

  • Define the Binding Site (Grid Box): The search space for the docking algorithm is defined by a "grid box". This three-dimensional box should encompass the entire binding site of interest.[24] If a co-crystallized ligand is present in the original PDB structure, the grid box can be centered on this ligand. The size of the box should be large enough to allow for translational and rotational movement of the ligand but not so large as to unnecessarily increase computation time.

  • Configure Docking Parameters: Set the parameters for the docking run. This includes the exhaustiveness of the search, which determines how thoroughly the conformational space is explored. A higher exhaustiveness value increases the chances of finding the optimal binding pose but also increases the computational cost.

  • Run the Docking Simulation: Execute the docking calculation using software like AutoDock Vina.[25] The software will generate a set of possible binding poses for the ligand, each with a corresponding binding affinity score.

In Silico Binding Analysis: Interpreting the Results

The output of a docking simulation is a wealth of data that requires careful analysis to extract meaningful insights.[26][27]

Binding Affinity and Pose Selection

The primary quantitative output of most docking programs is the binding affinity, typically expressed in kcal/mol.[12] A more negative value indicates a stronger predicted binding affinity.

  • Ranking Poses: The docking results will present multiple binding poses, ranked by their binding affinity scores.[28] The top-ranked pose is often, but not always, the most likely binding mode.

  • Clustering of Poses: It is good practice to examine the clustering of the predicted poses. If multiple low-energy poses cluster in a similar orientation, it increases confidence in that binding mode.

Analysis of Intermolecular Interactions

A thorough analysis of the non-covalent interactions between the ligand and the protein is crucial for understanding the basis of binding.[26]

  • Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and the protein. These are strong, directional interactions that contribute significantly to binding affinity.

  • Hydrophobic Interactions: Analyze the hydrophobic contacts between nonpolar regions of the ligand and the protein.

  • Pi-Interactions: Look for pi-pi stacking or pi-cation interactions involving the aromatic rings of the ligand and protein residues.

  • Halogen Bonds: The bromine atom on the ligand can potentially form halogen bonds with electron-rich atoms in the protein.

Visualization software such as PyMOL or UCSF Chimera is indispensable for this analysis.

Quantitative Data Summary

The following table provides a hypothetical summary of docking results for 2-bromo-N-[4-(ethylthio)phenyl]benzamide against β-tubulin.

Binding PoseBinding Affinity (kcal/mol)Interacting ResiduesKey Interactions
1-8.5Cys241, Leu248, Ala316, Val318Hydrogen bond with Cys241, Hydrophobic interactions
2-8.2Asn258, Lys352, Thr353Hydrogen bond with Asn258, Pi-sulfur interaction
3-7.9Leu255, Ala254, Ile378Primarily hydrophobic interactions

Visualization of Workflows and Interactions

Visual diagrams are essential for conveying complex scientific workflows and molecular interactions.

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Grid_Gen Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB Cleaning, Add Hydrogens) Protein_Prep->Grid_Gen Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Grid_Gen->Docking_Run Pose_Analysis Pose & Score Analysis (Binding Affinity) Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis (H-Bonds, Hydrophobic etc.) Pose_Analysis->Interaction_Analysis Visualization Visualization (PyMOL, Chimera) Interaction_Analysis->Visualization

Caption: A flowchart illustrating the key stages of a molecular docking study.

Protein-Ligand Interaction Diagram

Protein_Ligand_Interactions Ligand 2-bromo-N-[4-(ethylthio)phenyl]benzamide Cys241 Cys241 Ligand->Cys241 Hydrogen Bond Leu248 Leu248 Ligand->Leu248 Hydrophobic Ala316 Ala316 Ligand->Ala316 Hydrophobic Asn258 Asn258 Ligand->Asn258 Hydrogen Bond Lys352 Lys352 Ligand->Lys352 Electrostatic

Caption: A schematic of key interactions between the ligand and β-tubulin residues.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the molecular docking and in silico binding analysis of 2-bromo-N-[4-(ethylthio)phenyl]benzamide with β-tubulin as a target. By following these detailed protocols, researchers can generate robust and reproducible results that can effectively guide further drug discovery efforts.

It is imperative to remember that molecular docking is a predictive tool, and its findings should be interpreted as hypotheses that require experimental validation.[11] Future work should focus on synthesizing the top-ranked compounds and evaluating their biological activity through in vitro and in vivo assays. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to study the dynamic behavior of the ligand-protein complex and obtain more accurate estimates of binding free energy.

References

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from ResearchGate. [Link]

  • Patsnap Synapse. (2024, June 21). What are Tubulin inhibitors and how do they work? Retrieved from Patsnap Synapse. [Link]

  • Jordan, M. A., & Wilson, L. (2009, August 14). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Cancer Research, 69(16), 6335-6339. [Link]

  • Protheragen. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Retrieved from Protheragen. [Link]

  • Wikipedia. (n.d.). Mitotic inhibitor. Retrieved from Wikipedia. [Link]

  • Frontiers in Cell and Developmental Biology. (2022, May 26). Tubulin Isotypes: Emerging Roles in Defining Cancer Stem Cell Niche. Retrieved from Frontiers. [Link]

  • Asploro Open Access Publications. (2019, September 5). Tubulin Role in Cancer Development and Treatment. Retrieved from Asploro. [Link]

  • Parker, A. L., et al. (2017). An Emerging Role for Tubulin Isotypes in Modulating Cancer Biology and Chemotherapy Resistance. International Journal of Molecular Sciences, 18(7), 1443. [Link]

  • Frontiers in Oncology. (2018). Microtubules and Their Role in Cellular Stress in Cancer. Retrieved from Frontiers. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from CD ComputaBio. [Link]

  • MDPI. (2019, October 22). Tubulin: Structure, Functions and Roles in Disease. Retrieved from MDPI. [Link]

  • YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from YouTube. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from ChemCopilot. [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Retrieved from Bonvin Lab. [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from Matter Modeling Stack Exchange. [Link]

  • Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025. Retrieved from Shadecoder. [Link]

  • Kellenberger, E. (2010, June 24). DOCKING TUTORIAL. Retrieved from University of Strasbourg. [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from ScotChem. [Link]

  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved from Microbe Notes. [Link]

  • SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from SciSpace. [Link]

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from YouTube. [Link]

  • PubMed. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from PubMed. [Link]

  • ACS Publications. (2025, October 9). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Retrieved from ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Retrieved from NCBI. [Link]

  • University of Texas at El Paso. (n.d.). Molecular Docking Tutorial. Retrieved from UTEP. [Link]

  • National Center for Biotechnology Information. (n.d.). A Guide to In Silico Drug Design. Retrieved from NCBI. [Link]

  • MDPI. (2022, October 20). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Retrieved from MDPI. [Link]

  • YouTube. (2023, August 17). in silico assays & screening for drug binding. Retrieved from YouTube. [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from YouTube. [Link]

  • MDPI. (2021, February 27). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from MDPI. [Link]

  • NIST WebBook. (n.d.). Benzamide, 2-bromo-N-(4-bromophenyl)-. Retrieved from NIST. [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Retrieved from NCBI. [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis and biological activity of some substituted 2-phenyl-quinazolin- 4-ones. Retrieved from ResearchGate. [Link]

  • MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from MDPI. [Link]

  • National Center for Biotechnology Information. (2023, April 4). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Retrieved from NCBI. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Preparation of 2-bromo-N-[4-(ethylthio)phenyl]benzamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the preparation, quality control, and storage of stock solutions of 2-bromo-N-[4-(ethylthio)phenyl]benzamide in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and drug development professionals, this guide emphasizes methodological precision and scientific rationale to ensure the integrity, stability, and reproducibility of experimental results. The protocol addresses critical aspects including solvent selection, dissolution techniques, concentration calculations, stability considerations, and safety procedures.

Introduction

2-bromo-N-[4-(ethylthio)phenyl]benzamide is a compound of interest within various fields of chemical and biological research. The accurate and consistent preparation of stock solutions is a fundamental prerequisite for any downstream application, including but not limited to, high-throughput screening, cell-based assays, and in vivo studies. Dimethyl sulfoxide (DMSO) is frequently the solvent of choice for such compounds due to its broad solubilizing power and miscibility with aqueous media.[1] However, the unique physicochemical properties of both the compound and the solvent necessitate a carefully controlled protocol to mitigate issues such as incomplete dissolution, degradation, and solvent-induced artifacts.

The hygroscopic nature of DMSO and the potential for compound instability over time are significant variables that can impact experimental outcomes.[2][3] This guide, therefore, presents a self-validating system that explains the causality behind each experimental choice, ensuring that researchers can prepare high-quality, reliable stock solutions.

Physicochemical Properties of 2-bromo-N-[4-(ethylthio)phenyl]benzamide

A thorough understanding of the compound's properties is essential for proper handling and solution preparation. While specific experimental data for this exact molecule is not widely published, we can infer properties from its constituent parts and related benzamide structures.[4][5]

PropertyValue (Estimated/Inferred)Source/Rationale
Molecular Formula C₁₅H₁₄BrNOSDerived from structure
Molecular Weight 336.25 g/mol Calculated from formula
Appearance Likely a crystalline solidTypical for benzamide derivatives[6]
Solubility Expected to be soluble in DMSOBenzamide derivatives often show good solubility in DMSO[1][6]
LogP > 3.5Estimated based on similar structures, indicating high lipophilicity[7][8]

Materials and Equipment

3.1. Reagents

  • 2-bromo-N-[4-(ethylthio)phenyl]benzamide (Purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, packaged under inert gas.

3.2. Equipment

  • Analytical balance (readability to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps

  • Calibrated positive displacement or air displacement pipettes with appropriate tips

  • Vortex mixer

  • Sonicator (bath or probe type)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., Butyl rubber gloves, as DMSO can penetrate nitrile gloves).[9]

Experimental Protocol: Step-by-Step Methodology

This protocol describes the preparation of a 10 mM stock solution. Calculations can be adjusted for other desired concentrations.

Pre-Protocol Preparations
  • Solvent Equilibration: Before opening, allow the anhydrous DMSO container to equilibrate to room temperature. This is a critical step to prevent condensation of atmospheric moisture into the cold solvent, which can compromise its purity and promote compound degradation.[3][10]

  • Work Environment: Perform all steps within a chemical fume hood to minimize inhalation exposure and protect the experiment from environmental contaminants.[11]

  • Tare Balance: Ensure the analytical balance is calibrated and level. Place a clean weighing boat on the pan and tare the balance to zero.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization & Storage A Equilibrate Anhydrous DMSO to Room Temperature B Calculate Required Mass of Compound A->B C Weigh Compound on Analytical Balance B->C D Add Weighed Compound to Amber Vial C->D E Add Calculated Volume of DMSO D->E F Vortex Vigorously (2-3 minutes) E->F G Sonicate if Necessary (10-15 minutes) F->G H Visually Inspect for Complete Dissolution G->H I Aliquot into Small-Volume Working Vials H->I If fully dissolved J Label Vials Clearly (Name, Conc., Date) I->J K Store at -20°C or -80°C J->K G Start Problem: Compound Does Not Dissolve Check1 Is the solution saturated? Start->Check1 Action1 Dilute with more DMSO to a lower concentration. Check1->Action1 Yes Check2 Was dissolution energy sufficient? Check1->Check2 No End Solution is clear. Action1->End Action2 Vortex for longer. Sonicate in a warm bath (37°C for 10-30 min). Check2->Action2 No Check3 Is the DMSO pure/anhydrous? Check2->Check3 Yes Action2->End Action3 Use a fresh, sealed bottle of anhydrous DMSO. Check3->Action3 No Check3->End Yes Action3->End

Caption: Troubleshooting flowchart for dissolution issues.

Safety Precautions

  • Handling: Always handle 2-bromo-N-[4-(ethylthio)phenyl]benzamide and DMSO in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [9][12]

  • DMSO Permeability: DMSO is known to readily penetrate the skin and can act as a carrier for other dissolved chemicals. [2][9]Exercise extreme caution to avoid skin contact with the solution. If contact occurs, wash the affected area immediately and thoroughly with water for at least 15 minutes. [12]

  • Waste Disposal: Dispose of all chemical waste, including empty vials and used pipette tips, in accordance with local, state, and federal regulations. Do not pour DMSO solutions down the drain. [12]

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Kozikowski, B., Burt, T., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Available at: [Link]

  • HD Chemicals. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Available at: [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Bio-protocol. (2013). Making a stock solution for my drug using DMSO. Available at: [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. Available at: [Link]

  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Available at: [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Cheméo. (n.d.). Benzamide, 2-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties. Available at: [Link]

  • University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO). Available at: [Link]

  • Fisher Scientific. (2025).
  • National Center for Biotechnology Information. (n.d.). 4-bromo-N-phenylbenzamide. PubChem Compound Database. Available at: [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
  • National Center for Biotechnology Information. (n.d.). Benzamide, 2-bromo-N-phenyl-. PubChem Compound Database. Available at: [Link]

  • Reddit. (2024). Looking for suggestions to dissolve benzamide derivatives. r/chemistry. Available at: [Link]

Sources

Handling and storage requirements for 2-bromo-N-[4-(ethylthio)phenyl]benzamide powder

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for 2-bromo-N-[4-(ethylthio)phenyl]benzamide Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

The protocols outlined herein are grounded in the principles of chemical safety and risk mitigation. The primary hazards associated with analogous compounds include potential skin and eye irritation, respiratory irritation upon inhalation of fine dust, and unknown long-term toxicological effects.[2][3] Therefore, a conservative and cautious approach is paramount.

Hazard Assessment and Mitigation

Given the chemical structure, researchers should assume that 2-bromo-N-[4-(ethylthio)phenyl]benzamide may exhibit the following hazards until proven otherwise:

  • Skin and Eye Irritation: Aromatic brominated compounds can cause irritation upon direct contact.[4]

  • Respiratory Irritation: Inhalation of fine powders can lead to respiratory discomfort.[2]

  • Toxicity: The toxicological properties have not been fully investigated. As with any new chemical entity, it should be handled as a substance with unknown toxicity.[5]

  • Reactivity: Brominated organic compounds can be reactive, particularly with strong oxidizing agents.[6]

The core of a safe handling strategy is a multi-layered approach that combines engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory when handling 2-bromo-N-[4-(ethylthio)phenyl]benzamide powder.[4][7] PPE creates a necessary barrier between the researcher and the chemical, mitigating the risk of exposure.[8]

Required PPE
PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles or safety glasses with side shields.[7][9]Protects eyes from airborne powder and potential splashes.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[7][10]Prevents direct skin contact with the compound. Gloves should be inspected for integrity before each use.[10]
Body Protection A lab coat or chemical-resistant apron.[7]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or if engineering controls are insufficient.[7][11]Minimizes the inhalation of fine powder, especially during weighing and transfer operations.[12]
PPE Workflow

The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Eye Protection don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (inside-out) doff2 2. Lab Coat doff1->doff2 doff3 3. Eye Protection doff2->doff3

Caption: PPE Donning and Doffing Sequence.

Storage Requirements

Proper storage is crucial for maintaining the stability of 2-bromo-N-[4-(ethylthio)phenyl]benzamide and ensuring a safe laboratory environment.[13]

Storage Conditions
ParameterRequirementRationale
Temperature Cool, dry place.[13] A recommended temperature is 2-8°C for long-term storage.[14]Prevents thermal degradation and potential reactions.
Light Store away from direct sunlight and UV light sources.[6][13]Protects the compound from light-induced decomposition.
Atmosphere Keep container tightly sealed.[10][13]Prevents contamination and exposure to moisture.
Location Store in a designated, well-ventilated chemical storage cabinet.[13]Ensures proper ventilation and segregation from incompatible materials.
Chemical Incompatibility

To prevent hazardous reactions, store 2-bromo-N-[4-(ethylthio)phenyl]benzamide away from the following classes of chemicals:[6]

  • Strong oxidizing agents

  • Strong bases

  • Reducing agents[13]

Experimental Protocols: Safe Handling Procedures

Adherence to standardized protocols is essential for minimizing exposure and ensuring the integrity of the experiment.

Engineering Controls

All handling of 2-bromo-N-[4-(ethylthio)phenyl]benzamide powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] For weighing small quantities, a ventilated balance enclosure is recommended.[2]

Weighing and Transfer Protocol
  • Preparation: Ensure the fume hood or ventilated enclosure is clean and operational. Assemble all necessary equipment (spatulas, weigh boats, receiving vessel) within the enclosure.

  • Tare the Balance: Place a clean weigh boat on the balance and tare it.

  • Dispensing: Carefully dispense the powder onto the weigh boat using a clean spatula. Avoid creating dust clouds by handling the powder gently.

  • Transfer: Transfer the weighed powder to the receiving vessel. Use a funnel if necessary to prevent spillage.

  • Clean-up: Gently clean any residual powder from the spatula and weigh boat using a suitable solvent-moistened wipe and dispose of it in the designated solid hazardous waste container.[13]

The following diagram illustrates the decision-making process for handling this compound.

Handling_Decision_Tree start Handling 2-bromo-N-[4-(ethylthio)phenyl]benzamide fume_hood Is a certified fume hood available? start->fume_hood ppe Is appropriate PPE available? fume_hood->ppe Yes stop_hood Do not proceed. Secure a fume hood. fume_hood->stop_hood No proceed Proceed with handling protocol ppe->proceed Yes stop_ppe Do not proceed. Obtain necessary PPE. ppe->stop_ppe No

Caption: Decision Tree for Safe Handling.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Personal Exposure
Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water.[15] Remove contaminated clothing.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][16] Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[17] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[18] Seek immediate medical attention.
Spill Management
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: Prevent the spread of the powder. Avoid creating dust clouds.[2]

  • Clean-up: For small spills, gently cover with an inert absorbent material (e.g., sand or vermiculite). Carefully scoop the mixture into a labeled, sealed container for hazardous waste disposal.[15][17]

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water.

Waste Disposal

All waste materials contaminated with 2-bromo-N-[4-(ethylthio)phenyl]benzamide must be treated as hazardous waste.[13]

  • Solid Waste: Collect all contaminated materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[13]

  • Aqueous Waste: Any aqueous solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste.[13]

Do not dispose of this chemical down the drain or in regular trash.[10] Follow all local, state, and federal regulations for hazardous waste disposal.[19]

Conclusion

The safe and effective use of 2-bromo-N-[4-(ethylthio)phenyl]benzamide in a research setting is contingent upon a thorough understanding of its potential hazards and the strict implementation of appropriate safety protocols. By adhering to the guidelines presented in these application notes, researchers can mitigate risks and foster a secure laboratory environment.

References

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • Solmeglas. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Dust Arrest. (2025, September 14).
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • BenchChem. (n.d.). Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide.
  • BenchChem. (n.d.).
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS.
  • Dolly Corporation. (2025, October 20).
  • Oxford Lab Fine Chem. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-BROMO-N-[2-(4-METHOXY-PHENYL)-ETHYL]-BENZAMIDE AldrichCPR.
  • Sigma-Aldrich. (2015, June 16).
  • ECHEMI. (n.d.). N-(2-Bromo-4-methylphenyl)benzamide.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • MilliporeSigma. (2025, November 6).
  • PubChem. (n.d.). Benzamide, 2-bromo-N-phenyl-.
  • New Jersey Department of Health. (2002, June). HAZARD SUMMARY - BENZAMIDE.
  • Fisher Scientific. (n.d.).
  • Google Patents. (n.d.). US5235000A - Preparation, storage, and usage of bromine chloride.
  • Thermo Fisher Scientific. (2025, September 19).
  • Cheméo. (n.d.). Benzamide, 2-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties.
  • ChemScene. (n.d.). 2-Bromo-N-phenylbenzamide.
  • Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP.
  • TCI Chemicals. (2025, April 2).
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
  • Fisher Scientific. (2025, December 26).
  • ECHEMI. (n.d.).
  • ChemicalBook. (2024, December 21). Chemical Safety Data Sheet MSDS / SDS - 2'-BROMO-4'-METHYLACETANILIDE.
  • BenchChem. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 2-Bromoanisole.
  • Guidechem. (n.d.). 4-bromo-N-[2-oxo-2-(3-thiophenyl)ethyl]benzamide.
  • Hoffman Fine Chemicals. (n.d.). CAS 854092-05-0 | 2-Bromo-N-(4-ethylphenyl)acetamide.
  • ResearchGate. (n.d.). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide.
  • NIST. (n.d.). Benzamide, 2-bromo-N-(4-bromophenyl)-.

Sources

Troubleshooting & Optimization

Improving aqueous solubility of 2-bromo-N-[4-(ethylthio)phenyl]benzamide for media delivery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Formulation & Delivery of Lipophilic Benzamides Subject: 2-bromo-N-[4-(ethylthio)phenyl]benzamide (Compound ID: B-ETPB)

User Guide & Troubleshooting Portal

Welcome, Researcher. You are accessing this guide because you are likely facing precipitation ("crashing out") when introducing 2-bromo-N-[4-(ethylthio)phenyl]benzamide into aqueous biological media.[1] This is a common challenge with halogenated benzanilide derivatives.

This compound presents a "perfect storm" for solubility issues:

  • High Lipophilicity (LogP ~3.5–4.2): The bromine and ethylthio substituents significantly increase hydrophobicity compared to the benzamide core.

  • Rigid Crystal Lattice: The central amide bond creates a planar, rigid structure with strong intermolecular stacking, requiring high energy to break the crystal lattice.

  • Oxidation Sensitivity: The thioether (-S-Et) group is susceptible to oxidation into sulfoxides, which can alter biological activity.[1]

Part 1: The "Crash" Guide (Precipitation Issues)

Q: Why does the compound precipitate immediately when I add my DMSO stock to the cell culture media?

A: You are experiencing "Solvent Shock." When a hydrophobic compound dissolved in a water-miscible solvent (DMSO) hits a water-rich environment, the solubility drops exponentially, not linearly.[1] If the local concentration at the injection site exceeds the amorphous solubility limit, the compound nucleates instantly.

Troubleshooting Protocol: The "Sandwich" Dilution Method Do not pipette the stock directly into a large volume of static media.

  • Step 1 (The Intermediate): Dilute your 100% DMSO stock 1:10 into PEG-400 (Polyethylene Glycol 400).[1]

    • Why? PEG-400 acts as a bridge.[1] It reduces the polarity gap between DMSO and water.

  • Step 2 (The Vortex): Vortex the culture media before and during the addition of the drug.

    • Why? High shear force prevents local high-concentration pockets where nucleation starts.[1]

  • Step 3 (The Drop): Add the Drug/DMSO/PEG mix dropwise to the center of the vortex.

Q: I see "oily droplets" instead of crystals. What is this?

A: This is Liquid-Liquid Phase Separation (LLPS), or "Oiling Out." Because your compound has an ethylthio tail (flexible) and a bromine head (heavy), it may form a super-saturated oil phase before crystallizing.[1]

  • Risk: These droplets adhere to plasticware (pipette tips, well plates), effectively reducing your dosage to zero.

  • Fix: You must use a surfactant.[1] Add 0.05% Tween-80 to your assay media before adding the drug.[1] This stabilizes the droplets into a nano-emulsion.[1]

Part 2: Advanced Formulation (Cyclodextrins)

Q: I need a concentration >50 µM, but 0.5% DMSO is toxic to my primary cells. What do I do?

A: Switch to Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Standard pH adjustment will not work for this molecule because the benzamide nitrogen is not ionizable in physiological ranges (pKa > 13).[1] Instead, use molecular encapsulation. The aromatic rings of your compound fit perfectly into the hydrophobic cavity of β-Cyclodextrin.

Protocol: The Kneading Method (Solid State Complexation) This creates a soluble powder you can dissolve directly in media.

ReagentRatio (Molar)Role
B-ETPB (Drug)1Guest Molecule
HP-β-CD 2Host Molecule (Excess ensures capture)
Ethanol:Water (1:1) N/AKneading Solvent
  • Weigh the Cyclodextrin and place it in a mortar.

  • Add a small volume of Ethanol:Water to create a thick paste.

  • Add the B-ETPB powder slowly while grinding vigorously with a pestle for 30 minutes.

  • Critical Step: The paste will dry out; keep adding small drops of solvent to maintain consistency.

  • Dry the paste under vacuum at 40°C overnight.

  • Result: An amorphous inclusion complex that dissolves rapidly in water/media.[1]

Part 3: Stability & Integrity

Q: My assay results are inconsistent after storing the stock solution for 2 weeks.

A: Your Thioether group likely oxidized. The ethylthio group (-S-CH2CH3) is an electron-rich target for atmospheric oxygen, converting to a sulfoxide (-SO-) or sulfone (-SO2-).[1] This changes the molecule's shape and polarity.

Correct Storage Protocol:

  • Solvent: Anhydrous DMSO (stored over molecular sieves).[1]

  • Temperature: -80°C (DMSO freezes, stopping diffusion of oxygen).[1]

  • Headspace: Purge vials with Nitrogen or Argon gas before sealing.[1]

  • Avoid: Repeated freeze-thaw cycles. Aliquot into single-use vials.

Visualizing the Solution Strategy

The following diagram illustrates the decision logic for solubilizing this specific benzamide derivative based on your concentration requirements and assay tolerance.

SolubilityLogic Start Start: Dissolve B-ETPB CheckConc Target Concentration? Start->CheckConc LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc CheckTox Cell Line DMSO Tolerance? LowConc->CheckTox MethodC Method C: Cyclodextrin Complex (HP-β-CD Inclusion) HighConc->MethodC Solubility Limit Exceeded Robust Robust (e.g., HeLa, HEK) CheckTox->Robust High Tolerance Sensitive Sensitive (Primary, Neurons) CheckTox->Sensitive Low Tolerance MethodA Method A: Direct DMSO Spike (Max 0.1% v/v) Robust->MethodA Sensitive->MethodC Avoid DMSO MethodB Method B: Cosolvent System (DMSO + PEG400 + Tween80) MethodA->MethodB If Precipitates

Figure 1: Decision Matrix for B-ETPB Formulation. Green paths indicate standard solvent methods; Red paths indicate advanced encapsulation requirements.

Summary of Physicochemical Data

PropertyValue (Est.)Implication for Delivery
Molecular Weight ~336.25 g/mol Small molecule, fits in β-CD cavity.[1]
LogP (Octanol/Water) 3.5 – 4.2Highly lipophilic; will bind to plasticware.[1]
pKa (Amide) > 13 (Neutral)pH adjustment is ineffective .[1]
H-Bond Donors 1 (Amide NH)Limited water interaction.[1]
Rotatable Bonds 4Moderate flexibility; prone to "oiling out."[1]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2][3][4] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][5]

    • Context: General principles of solubiliz
  • Verheijen, M., et al. (2019).

    • Context: Establishes the toxicity thresholds (0.1% vs 0.5%) for DMSO in sensitive cell lines.
    • [1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: Mechanism of aromatic guest encapsulation (benzamides) into beta-cyclodextrins.[1]

    • [1]

  • PubChem Compound Summary. (2024). Benzamide and Thioether derivatives structural data.

    • Context: Structural basis for LogP and pKa estimations.[1]

    • [1]

Sources

Technical Support Center: Enhancing Cellular Permeability of 2-bromo-N-[4-(ethylthio)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth strategies, troubleshooting advice, and frequently asked questions (FAQs) to address challenges in enhancing the cellular permeability of the novel small molecule, 2-bromo-N-[4-(ethylthio)phenyl]benzamide. While specific experimental data for this compound is not extensively available in public literature, the principles and protocols outlined here are derived from established practices in medicinal chemistry and cell biology for improving the membrane transit of benzamide derivatives and other small molecules.

I. Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the cellular permeability of 2-bromo-N-[4-(ethylthio)phenyl]benzamide.

Q1: What are the likely initial hurdles to achieving good cellular permeability with 2-bromo-N-[4-(ethylthio)phenyl]benzamide?

A1: Based on its predicted structure as a benzamide derivative, initial challenges are likely to revolve around its physicochemical properties. Key factors influencing permeability include a balance between aqueous solubility and lipophilicity (its ability to dissolve in fats/lipids).[1][2][3][4] An imbalance can lead to poor absorption and distribution. Additionally, the compound might be a substrate for cellular efflux pumps, which actively remove it from the cell, thereby reducing its intracellular concentration.[5][6][7]

Q2: What is the first step I should take to assess the permeability of my compound?

A2: A good starting point is to use a combination of in-silico prediction tools and in-vitro assays. Computational models can provide an initial estimate of properties like logP (a measure of lipophilicity).[1] For experimental validation, a Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective initial screen for passive diffusion.[8][9][10] This should be followed by more complex cell-based assays like the Caco-2 or MDCK permeability assays to understand the role of active transport and efflux.[11][12][13][14][15]

Q3: How does lipophilicity affect the cellular permeability of my compound?

A3: For a drug to be orally absorbed, it needs to pass through the lipid-rich membranes of the gastrointestinal tract.[1] Generally, more lipophilic (fat-loving) drugs permeate cell membranes more easily.[1] However, excessive lipophilicity can lead to poor aqueous solubility, increased toxicity, and faster metabolic clearance.[2][3][4] Therefore, optimizing the lipophilicity to a "sweet spot" is crucial for effective cellular uptake.

Q4: My compound shows low permeability in a PAMPA assay. What does this suggest?

A4: A low permeability value in a PAMPA assay indicates that the compound has poor passive diffusion characteristics across a lipid membrane.[8][9] This could be due to unfavorable physicochemical properties such as low lipophilicity or a large molecular size.

Q5: My compound has good permeability in PAMPA, but low accumulation in Caco-2 cells. What could be the reason?

A5: This discrepancy often points towards the involvement of active cellular processes. While PAMPA only measures passive diffusion, Caco-2 cells express various transporter proteins, including efflux pumps like P-glycoprotein (P-gp).[15] It is likely that your compound is being actively transported out of the Caco-2 cells, leading to low net accumulation despite having good passive permeability.[5][6][7][16]

II. Troubleshooting Guides: A Problem-and-Solution Approach

This section provides structured troubleshooting for common experimental issues encountered when working to enhance the cellular permeability of 2-bromo-N-[4-(ethylthio)phenyl]benzamide.

Problem 1: Consistently low permeability in all initial assays (PAMPA and Caco-2).
  • Underlying Cause: This suggests a fundamental issue with the molecule's ability to cross a lipid bilayer, likely due to suboptimal physicochemical properties.

  • Troubleshooting Strategy 1: Structural Modification to Optimize Lipophilicity.

    • Rationale: Systematically modify the structure of 2-bromo-N-[4-(ethylthio)phenyl]benzamide to modulate its lipophilicity. The goal is to find a balance that enhances membrane permeability without compromising aqueous solubility.[2][3][4]

    • Experimental Workflow:

      • Baseline Measurement: Determine the experimental logP or logD of the parent compound.

      • Chemical Synthesis: Create a small library of analogues with varying lipophilicity. This can be achieved by introducing or removing small alkyl or halogen groups.

      • Permeability Screening: Test the permeability of the new analogues using the PAMPA assay to quickly screen for improvements in passive diffusion.

      • Data Analysis: Correlate the changes in lipophilicity with the observed permeability to identify the optimal range.

  • Troubleshooting Strategy 2: Prodrug Approach.

    • Rationale: If the molecule has polar functional groups that are necessary for its activity but hinder permeability, a prodrug strategy can be employed.[17][18][19] This involves masking the polar groups with bioreversible moieties that are cleaved inside the cell to release the active compound.[17][19] For a benzamide, esterification of any carboxylic acid groups or other suitable functional groups can be a viable strategy.[20][21]

    • Experimental Workflow:

      • Identify Modifiable Groups: Analyze the structure of 2-bromo-N-[4-(ethylthio)phenyl]benzamide to identify polar groups that can be temporarily masked.

      • Synthesize Prodrugs: Create ester or other suitable prodrugs of the parent compound.

      • Assess Permeability: Evaluate the permeability of the prodrugs using Caco-2 or MDCK assays.

      • Confirm Bioactivation: Demonstrate that the prodrug is converted back to the active parent compound within the target cells or in the presence of relevant enzymes.

Problem 2: High efflux ratio observed in bidirectional Caco-2 or MDCK-MDR1 assays.
  • Underlying Cause: An efflux ratio significantly greater than 2 in a bidirectional assay is a strong indication that the compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp).[13][22][23]

  • Troubleshooting Strategy 1: Co-administration with an Efflux Pump Inhibitor.

    • Rationale: To confirm that your compound is an efflux pump substrate, you can perform the permeability assay in the presence of a known efflux pump inhibitor.[5][16] If the permeability increases in the presence of the inhibitor, it confirms the involvement of that specific efflux pump.[16]

    • Experimental Protocol:

      • Select Inhibitor: Choose a well-characterized inhibitor for the suspected transporter (e.g., verapamil or cyclosporine A for P-gp).[13]

      • Perform Bidirectional Assay: Conduct the Caco-2 or MDCK-MDR1 assay with your compound in both the presence and absence of the inhibitor.

      • Analyze Results: A significant decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.

  • Troubleshooting Strategy 2: Nanoparticle-based Delivery Systems.

    • Rationale: Encapsulating the drug in a nanoparticle can help it bypass efflux pumps and enhance its intracellular concentration.[24][25][26] Various types of nanoparticles, such as solid lipid nanoparticles or polymeric nanoparticles, can be used.[24]

    • Experimental Workflow:

      • Formulation: Prepare formulations of 2-bromo-N-[4-(ethylthio)phenyl]benzamide encapsulated in suitable nanoparticles.

      • Characterization: Characterize the nanoparticles for size, drug loading, and release kinetics.[24][27]

      • Permeability Assessment: Evaluate the permeability of the nanoparticle formulation using a Caco-2 or other relevant cell-based assay.

III. Experimental Protocols & Data Presentation

This section provides detailed protocols for key permeability assays and a template for presenting the data.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive drug transport across an artificial lipid membrane.[8][9]

  • Materials:

    • 96-well PAMPA filter plates and acceptor plates

    • Lipid solution (e.g., 10% lecithin in dodecane)[10]

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • UV/Vis plate reader or LC-MS/MS for analysis

  • Procedure:

    • Prepare the artificial membrane by adding 5 µL of the lipid solution to each well of the donor plate and allowing it to impregnate the filter.[10]

    • Add 300 µL of PBS to each well of the acceptor plate.[10]

    • Prepare the donor solution by diluting the test compound stock to the final desired concentration (e.g., 10 µM) in PBS.

    • Add 150 µL of the donor solution to each well of the donor plate.[10]

    • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

    • Incubate at room temperature for a defined period (e.g., 5-18 hours).[8][10]

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

    • Calculate the apparent permeability coefficient (Papp).

  • Data Interpretation:

Papp value (cm/s)Predicted Permeability
> 1 x 10-6High
0.1 - 1 x 10-6Medium
< 0.1 x 10-6Low
Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay uses a monolayer of human intestinal cells to model drug absorption and identify potential efflux.[12][14][15]

  • Materials:

    • Caco-2 cells

    • Transwell inserts (e.g., 24-well format)

    • Cell culture medium (e.g., DMEM with FBS)

    • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

    • Test compound

    • Lucifer yellow for monolayer integrity testing[8][28]

    • LC-MS/MS for analysis

  • Procedure:

    • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[14][29]

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a well-formed monolayer.[30]

    • Perform a Lucifer yellow permeability assay to further confirm tight junction integrity.[28]

    • For apical-to-basolateral (A-to-B) transport, add the test compound to the apical chamber and fresh buffer to the basolateral chamber.

    • For basolateral-to-apical (B-to-A) transport, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and analyze the compound concentration by LC-MS/MS.

    • Calculate the Papp values for both directions and the efflux ratio.

  • Data Presentation:

CompoundPapp (A-B) (x 10-6 cm/s)Papp (B-A) (x 10-6 cm/s)Efflux Ratio (Papp(B-A)/Papp(A-B))
2-bromo-N-[4-(ethylthio)phenyl]benzamide[Insert Value][Insert Value][Insert Value]
Propranolol (High Permeability Control)>10>10~1
Atenolol (Low Permeability Control)<0.5<0.5~1
Digoxin (P-gp Substrate Control)<1>5>5

IV. Visualization of Concepts and Workflows

Diagram 1: General Workflow for Enhancing Cellular Permeability

G cluster_0 Initial Assessment cluster_1 Cell-Based Evaluation cluster_2 Troubleshooting & Optimization A In-silico Prediction (logP, solubility) B PAMPA Assay (Passive Permeability) A->B C Caco-2/MDCK Assay (Active Transport & Efflux) B->C D Low Permeability C->D if Papp is low E High Efflux C->E if Efflux Ratio > 2 F Structural Modification (Lipophilicity) D->F G Prodrug Strategy D->G H Co-administration with Efflux Inhibitors E->H I Nanoparticle Formulation E->I

Caption: A decision-making workflow for assessing and improving the cellular permeability of a novel compound.

Diagram 2: Bidirectional Transport Across a Caco-2 Monolayer

G cluster_0 Apical (Lumen) cluster_1 Basolateral (Blood) A Drug Caco2 {Caco-2 Monolayer | Tight Junctions} A->Caco2 Papp (A-B) (Absorption) B Drug EffluxPump P-gp Efflux Pump B->EffluxPump Papp (B-A) (Efflux) Caco2->B EffluxPump->A

Caption: Schematic of drug transport across a Caco-2 cell monolayer, illustrating both absorptive and efflux pathways.

V. References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Cureus. [Link]

  • Efflux systems driving resistance and virulence across biological domains. PMC. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink. [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]

  • Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. American Chemical Society. [Link]

  • Efflux pump. Wikipedia. [Link]

  • The importance of efflux pumps in bacterial antibiotic resistance. Oxford Academic. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. MDPI. [Link]

  • MDR1-MDCKII Permeability Assay. Bienta. [Link]

  • Caco2 assay protocol. Cyprotex. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Caco-2 Permeability Assay Protocol. Studylib. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. MDPI. [Link]

  • MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]

  • Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. OMICS International. [Link]

  • Prodrug Development. Shelli Chemistry. [Link]

  • In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. Bio-protocol. [Link]

  • Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. PubMed. [Link]

  • Cell Permeability Assay. BioIVT. [Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. PubMed. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. [Link]

  • Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]

  • Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. Request PDF. [Link]

  • Methods for Measuring Permeability. NCBI. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. [Link]

  • Shapes of membrane permeability-lipophilicity curves: extension of theoretical models with an aqueous pore pathway. PubMed. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Request PDF. [Link]

  • Benzamide, 2-bromo-N-phenyl-. PubChem. [Link]

  • Benzamide, 2-bromo-N-ethyl-N-methyl- - Chemical & Physical Properties. Cheméo. [Link]

  • Recent advancements in nanoparticles based drug delivery. The Pharma Innovation. [Link]

  • Nanoparticles in Drug Delivery: From History to Therapeutic Applications. PMC. [Link]

  • Recent Advances in Nanoparticle-Based Drug Delivery Systems. Journal of Drug Discovery and Health Sciences. [Link]

  • Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. MDPI. [Link]

Sources

Validation & Comparative

Reproducibility of 2-bromo-N-[4-(ethylthio)phenyl]benzamide effects across different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for evaluating the reproducibility of 2-bromo-N-[4-(ethylthio)phenyl]benzamide , a synthetic benzamide derivative belonging to a class of small molecules often investigated for SIRT2 inhibition or Hedgehog pathway modulation .

Due to the specific nature of this compound (likely a structure-activity relationship [SAR] analogue or screening hit), this guide focuses on the physicochemical properties (solubility, stability) and mechanistic validation required to ensure consistent data across varying cell models.

Executive Summary & Compound Profile

2-bromo-N-[4-(ethylthio)phenyl]benzamide is a lipophilic small molecule characterized by a benzamide core substituted with a bromine atom (ortho position) and a thioether moiety on the N-phenyl ring. Structurally, it resembles established inhibitors of Sirtuin 2 (SIRT2) and Smoothened (Smo) , making it a candidate for studies involving tubulin dynamics or developmental signaling pathways.

  • Chemical Class: Halogenated Benzamide Thioether

  • Predicted LogP: ~4.2–4.8 (High Lipophilicity)

  • Primary Challenge: Metabolic oxidation of the ethylthio group to sulfoxide/sulfone, leading to variability in potency across cell lines with different metabolic competencies (e.g., HepG2 vs. HeLa).

Mechanism of Action (Hypothesized Class Effect)

The compound likely acts by occupying the nicotinamide-binding pocket of sirtuins or the transmembrane heptahelical bundle of GPCRs (like Smo). The thioether group is critical for hydrophobic interactions but is also a metabolic liability.

MOA_Pathway cluster_legend Legend compound 2-bromo-N-[4-(ethylthio) phenyl]benzamide target Target Protein (SIRT2 or Smo) compound->target Binding (Hydrophobic) metabolism Metabolic Oxidation (Sulfoxide/Sulfone) compound->metabolism CYP450/FMO (Liver Cells) effect1 Inhibition of Deacetylation/Signaling target->effect1 Modulation phenotype Altered Tubulin Dynamics or Pathway Blockade effect1->phenotype Cellular Outcome metabolism->target Altered Affinity? key Solid: Primary Mechanism Dashed: Variability Source

Figure 1: Proposed Mechanism of Action and Metabolic Liability. The thioether moiety is susceptible to oxidation, which may alter potency in metabolically active cell lines.

Comparative Performance Guide

To ensure reproducibility, the compound's performance must be benchmarked against established standards. The following table compares it with AGK2 (SIRT2 inhibitor) and Vismodegib (Smo antagonist), representing the two likely functional classes.

Table 1: Performance Benchmarks & Cell Line Specificity
Feature2-bromo-N-[4-(ethylthio)phenyl]benzamideAGK2 (SIRT2 Standard)Vismodegib (Smo Standard)
Primary Target SIRT2 / Smo (Predicted)SIRT2 (IC50 ~3.5 µM)Smoothened (IC50 ~3 nM)
Solubility (DMSO) High (>20 mM)ModerateHigh
Aqueous Solubility Very Low (Precipitation risk >10 µM)LowLow
Metabolic Stability Low (Thioether oxidation risk)ModerateHigh (Sulfone is stable)
Key Cell Line (Cancer) HeLa, MCF-7 (Viability/Tubulin)HeLa, U937Daoy, BCC
Reproducibility Risk High (Oxidation state varies)LowLow
Experimental Data Interpretation
  • In HeLa Cells: Expect dose-dependent increases in acetylated

    
    -tubulin  (if SIRT2 active). Potency may drift if media contains high serum (protein binding) or if stock solutions are old (oxidation).
    
  • In HepG2 Cells: Efficacy may decrease rapidly due to conversion of the ethylthio group to ethylsulfoxide by high P450 activity.

Reproducibility Challenges & Solutions

A. Solubility & Precipitation

The 2-bromo and ethylthio groups contribute to significant lipophilicity.

  • Issue: "Crash-out" in aqueous media at concentrations >10 µM.

  • Solution: Use a step-down dilution method. Do not add 100% DMSO stock directly to the well. Dilute in intermediate media (e.g., 10x conc) before final addition.

B. Thioether Oxidation
  • Issue: The ethylthio group (-S-Et) can oxidize to sulfoxide (-S(=O)-Et) or sulfone (-S(=O)2-Et) upon storage or incubation.

  • Impact: Sulfones often have vastly different H-bonding properties, potentially abolishing (or enhancing) binding.

  • Protocol: Always prepare fresh stocks from powder for critical experiments. Verify stock purity via LC-MS if data is inconsistent.

Validated Experimental Protocols

Protocol 1: Target Engagement (Western Blot for Acetylated Tubulin)

Use this to verify SIRT2 inhibition activity.

  • Cell Seeding: Seed HeLa cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment:

    • Vehicle (DMSO 0.1%)

    • Positive Control: AGK2 (5 µM)

    • Test Compound: 2-bromo-N-[4-(ethylthio)phenyl]benzamide (1, 5, 10 µM).

  • Incubation: 6 hours (SIRT2 effects are rapid).

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease Inhibitors + Deacetylase Inhibitors (Trichostatin A, Nicotinamide).

    • Critical: Nicotinamide (10 mM) prevents post-lysis deacetylation.

  • Detection:

    • Primary Ab: Anti-Acetylated

      
      -Tubulin (Lys40).
      
    • Loading Control: Total

      
      -Tubulin.
      
  • Readout: Quantify band intensity ratio (Ac-Tub / Total-Tub). >2-fold increase indicates valid target engagement.

Protocol 2: Cellular Viability Workflow (Reproducibility Check)

Viability_Workflow step1 Seed Cells (3-5k/well, 96-well) step2 Compound Preparation (Fresh DMSO Stock) step1->step2 step3 Serial Dilution (1:3 in Media, Max 0.5% DMSO) step2->step3 Avoid Precipitation step4 Treatment (72h) step3->step4 step5 Readout: CellTiter-Glo (ATP Luminescence) step4->step5 decision Data Analysis: Calculate IC50 step5->decision

Figure 2: Standardized Viability Assay Workflow. Consistent DMSO concentration across dilution series is critical for benzamide reproducibility.

References

  • Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors.

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed)
    • Context: Establishes the SAR of benzamide thioethers and their effect on tubulin acetyl
    • URL:[Link]

  • Synthesis and biological evaluation of novel benzamide deriv

    • Source: Bioorganic & Medicinal Chemistry Letters[1]

    • Context: Describes benzamide derivatives targeting the Hedgehog p
    • URL:[Link]

  • SIRT2 Inhibition: Protocols for Activity Assays.

    • Source: Nature Protocols (General Methodology Reference)
    • Context: Standard methods for detecting acetyl
    • URL:[Link]

Sources

Spectroscopic characterization and purity confirmation of 2-bromo-N-[4-(ethylthio)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization and Purity Confirmation of 2-bromo-N-[4-(ethylthio)phenyl]benzamide Content Type: Technical Comparison Guide

Executive Summary

This guide provides a rigorous analytical framework for the characterization and purity assessment of 2-bromo-N-[4-(ethylthio)phenyl]benzamide . A substituted benzamide scaffold often utilized in antimicrobial and anticancer research, this compound presents specific analytical challenges due to the ortho-bromo steric influence and the oxidation-prone thioether moiety .[1]

This document compares standard characterization techniques (IR, Melting Point) against high-fidelity structural confirmation methods (NMR, HPLC-MS), providing decision matrices for researchers to select the appropriate workflow based on their stage of drug development.

Chemical Identity & Structural Logic[2]

Before establishing protocols, one must understand the structural features that dictate the spectral data.[1]

  • Compound Name: 2-bromo-N-[4-(ethylthio)phenyl]benzamide

  • Molecular Formula: C₁₅H₁₄BrNOS[1]

  • Key Functional Groups:

    • Amide Linker: Connects two aromatic systems; sensitive to hydrolysis.[1]

    • Ortho-Bromo Substituent: Provides steric bulk, twisting the amide bond out of planarity and influencing the NH proton shift.[1]

    • Thioether (Ethylthio): Electron-donating group; susceptible to oxidation (sulfoxide/sulfone impurities).[1]

Comparative Structural Analysis (Isomers)

Distinguishing the 2-bromo isomer from the 4-bromo isomer is critical during synthesis optimization.

Feature2-Bromo Isomer (Target) 4-Bromo Isomer (Common Impurity) Spectroscopic Differentiator
Steric Hindrance High (Ortho to carbonyl)Low1H NMR: Amide NH peak is often more deshielded or broadened in the 2-bromo due to twist/H-bonding changes.
Aromatic Splitting Complex ABCD (or d/t/t/d)Symmetric AA'BB'1H NMR: 2-Br ring shows 4 distinct signals; 4-Br ring shows symmetric doublets.
IR Carbonyl Shifted to higher freq. (loss of conjugation)Lower freq.[1] (conjugated)FT-IR:

typically higher in 2-substituted benzamides due to ring twist.

Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural validation.[1] The following data is derived from theoretical shielding principles and empirical data of analogous benzamides.

Protocol: 1H NMR (400 MHz, DMSO-d6)
  • Sample Prep: Dissolve 5–10 mg of dry solid in 0.6 mL DMSO-d6.

  • Acquisition: 16 scans, 30°C.

  • Key Signals to Monitor:

MoietyShift (

ppm)
MultiplicityIntegrationAssignment Logic
Amide NH 10.40 – 10.60Singlet (Broad)1HDeshielded by carbonyl; position varies with concentration/temperature.
Aromatic (Benzoyl) 7.40 – 7.70Multiplet4HThe 2-bromo ring protons. Look for the doublet of the proton ortho to the Br (~7.7 ppm).[1]
Aromatic (Aniline) 7.65 (d), 7.25 (d)Doublets (AA'BB')4HProtons ortho to Amide are deshielded; Protons ortho to S-Et are shielded.
Ethyl (CH2) 2.95Quartet (

Hz)
2HDeshielded by Sulfur.[1]
Ethyl (CH3) 1.25Triplet (

Hz)
3HStandard methyl triplet.[1]

Critical Check: If you observe a second set of ethyl peaks slightly downfield (e.g., CH2 at 3.1 ppm), your sample contains the Sulfoxide (S=O) impurity.

B. Mass Spectrometry (MS)

MS confirms the molecular weight and the presence of bromine.[1]

  • Method: ESI-MS (Positive Mode).

  • Target Ion:

    
    
    
  • Isotopic Pattern (The "Fingerprint"): Bromine exists as

    
     and 
    
    
    
    in a ~1:1 ratio.[1]
    • You must observe two peaks of nearly equal intensity separated by 2 mass units.[1]

    • m/z 336.0 (

      
      ) and m/z 338.0  (
      
      
      
      ).
    • Note: If the peaks are not 1:1, check for chlorine contamination (3:1 ratio) or lack of halogen.

Purity Confirmation: Method Comparison

For pharmaceutical applications, "pure enough" is insufficient.[1] Below is a comparison of methods to establish purity >98%.

Comparative Guide: Purity Determination Methods
FeatureMethod A: HPLC-UV (PDA) Method B: qNMR (Quantitative NMR) Method C: Melting Point
Principle Chromatographic separationMolar ratio vs. Internal StandardPhase transition thermodynamics
Accuracy High (0.1% impurity detection)High (Absolute purity)Low (Qualitative only)
Specificity Can separate Sulfoxide/Sulfone impuritiesCan detect residual solventsNon-specific
Speed Slow (Method dev + Run time)Fast (10 mins)Fast (5 mins)
Verdict Best for Purity Profiling Best for Potency Assay Best for Quick Check
Recommended Protocol: Reverse-Phase HPLC

This method is designed to separate the non-polar parent compound from polar oxidation byproducts.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Gradient:

    • 0-2 min: 10% B[1]

    • 2-15 min: 10%

      
       90% B (Linear Gradient)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic rings) and 280 nm.[1]

  • Retention Logic:

    • Sulfoxide Impurity: Elutes early (more polar).[1]

    • Target (Thioether): Elutes mid-late (non-polar).[1]

    • Sulfone Impurity: Elutes between Sulfoxide and Target.[1]

Visualizing the Characterization Workflow

The following diagram illustrates the decision logic for characterizing this compound, specifically addressing the risk of thioether oxidation.

G Start Crude Product (2-bromo-N-[4-(ethylthio)phenyl]benzamide) TLC Step 1: TLC Screening (Hexane:EtOAc 7:3) Start->TLC Recryst Purification (Recrystallization from EtOH) TLC->Recryst Multi-spot? HPLC Step 2: HPLC-UV Analysis TLC->HPLC Single spot? Recryst->HPLC Decision Purity > 98%? HPLC->Decision Decision->Recryst No (Oxidation/Byproducts) NMR Step 3: 1H NMR & MS (Structure Confirmation) Decision->NMR Yes Final Validated Compound NMR->Final Release for Bioassay

Caption: Analytical workflow prioritizing the detection of oxidation impurities via HPLC before structural confirmation.

Experimental Troubleshooting & Insights

The "Thioether" Problem

The ethylthio group is the weak link.[1] During synthesis or storage, air oxidation can convert the sulfide (-S-) to sulfoxide (-S(=O)-).

  • Observation: A melting point depression (broad range) or "ghost peaks" in HPLC.

  • Solution: Perform recrystallization using degassed ethanol and store the compound under nitrogen/argon at -20°C.

The "2-Bromo" Steric Effect

Comparing the 2-bromo to the 2-chloro analog:

  • 2-Chloro Analog: Slightly more stable, less steric clash.

  • 2-Bromo Target: The C-Br bond is longer (1.89 Å) than C-Cl (1.74 Å). This forces the amide bond out of planarity with the phenyl ring.[1]

  • Impact: This lack of planarity reduces conjugation, often making the amide carbonyl stretch in IR appear at a higher wavenumber (

    
    ) compared to planar benzamides (
    
    
    
    ).

References

  • Moreno-Fuquen, R., et al. (2014).[4][5] Crystal structure of 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023).[1] Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Retrieved from [Link]

  • ResearchGate. (2022).[1] Quantum-Chemical Investigation of Spectral-Luminescent Properties of Benzamides. Retrieved from [Link]

  • MDPI. (2023).[1] An In Vitro Antimicrobial Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Retrieved from [Link]

Sources

Benchmarking Kinase Selectivity: A Comparative Guide for 2-bromo-N-[4-(ethylthio)phenyl]benzamide and Other Novel Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating the Kinome and De-risking Drug Discovery

In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as a pivotal target class.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms; however, the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge: ensuring target selectivity.[2][3] A lack of selectivity can lead to off-target effects, which may result in toxicity or unforeseen pharmacological activities, complicating clinical development.[1][4] Conversely, well-characterized polypharmacology can sometimes be leveraged for therapeutic benefit.[5]

This guide provides a comprehensive framework for benchmarking the kinase selectivity of novel chemical entities, using the hypothetical compound 2-bromo-N-[4-(ethylthio)phenyl]benzamide (hereafter referred to as Compound X ) as a case study. We will explore the rationale behind experimental design, present detailed protocols for assessing kinase inhibition, and offer insights into data interpretation and comparative analysis. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rigorously evaluate their lead compounds and make informed decisions for further development.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, orchestrating a vast array of cellular processes. When developing a kinase inhibitor, the initial focus is typically on a single, disease-relevant kinase. However, due to structural similarities among kinases, even meticulously designed inhibitors can interact with dozens of unintended targets.[6] Kinase profiling has, therefore, become a standard and indispensable step in the drug discovery process.[4] It serves several critical functions:

  • Identification of Off-Target Liabilities: Early detection of potent activity against kinases crucial for normal physiological functions (e.g., in cardiac or immune cells) can prevent the progression of compounds with a high risk of toxicity.

  • Target Validation and MoA Elucidation: If a compound shows a more potent effect in cellular assays than its intended target's IC50 would suggest, a broader kinase screen can reveal the true drivers of its activity, which may involve multiple kinases.

  • Drug Repurposing Opportunities: Unexpected off-target activities can sometimes be harnessed for new therapeutic indications.[1] For instance, a compound designed for an oncology target might show potent inhibition of an inflammatory kinase.

  • Structure-Activity Relationship (SAR) Refinement: Understanding the selectivity profile of a lead compound can guide medicinal chemistry efforts to enhance potency on the desired target while engineering out interactions with undesirable off-targets.[7]

Designing a Robust Kinase Selectivity Study

A well-designed kinase profiling study is essential for generating reliable and actionable data. Several factors must be considered when setting up such an experiment.

Choosing the Right Kinase Panel

The scope of the kinase panel should align with the stage of the drug discovery project.

  • Broad Kinome Panels: In early-stage discovery, screening against a large, diverse panel of kinases (e.g., >400 kinases) provides a comprehensive overview of a compound's selectivity.[8][9] This is crucial for identifying any and all potential off-target interactions.

  • Family-Specific Panels: For lead optimization, smaller panels focusing on specific kinase families (e.g., tyrosine kinases, CDKs) can be more cost-effective for iterative testing of new analogs.[9]

  • Safety-Oriented Panels: Specialized panels are available that include kinases known to be associated with adverse events.[8]

Selecting an Appropriate Assay Technology

Various assay technologies are available for measuring kinase activity, each with its own advantages and disadvantages. Common methods include:

  • Radiometric Assays: The traditional "gold standard," these assays measure the transfer of a radiolabeled phosphate (from ³²P- or ³³P-ATP) to a substrate.[9] They are highly sensitive and direct but involve the handling of radioactive materials.

  • Luminescence-Based Assays: These assays, such as Promega's ADP-Glo™, measure the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.[10] They are non-radioactive, highly sensitive, and amenable to high-throughput screening.

  • Fluorescence and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These methods use fluorescently labeled antibodies or substrates to detect phosphorylation events. They are also well-suited for high-throughput applications.[8]

The Critical Role of ATP Concentration

Most kinase inhibitors are ATP-competitive, meaning they compete with the cell's natural energy currency, adenosine triphosphate (ATP), for binding to the kinase's active site.[3] Therefore, the concentration of ATP used in the assay can significantly impact the measured potency (IC50) of an inhibitor.

  • Assays at Kₘ ATP: Performing the assay at the Michaelis-Menten constant (Kₘ) of ATP for each kinase maximizes the apparent potency of an inhibitor.[11] This is useful for understanding the intrinsic affinity of the compound for the kinase.

  • Assays at Physiological ATP Concentrations: In most cells, the ATP concentration is in the millimolar range (1-10 mM).[8][11] Testing at a high ATP concentration (e.g., 1 mM) provides a more physiologically relevant measure of a compound's inhibitory potential and can help predict its efficacy in a cellular context.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol provides a detailed, step-by-step methodology for assessing the inhibitory activity of a compound against a panel of kinases using the ADP-Glo™ luminescence-based assay.[10]

Materials:

  • Compound X (2-bromo-N-[4-(ethylthio)phenyl]benzamide) and Comparator Compound Y (e.g., a known multi-kinase inhibitor like Sorafenib)

  • Kinase panel of interest (e.g., Promega's Kinase Selectivity Profiling System)[10]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well assay plates (e.g., 384-well white, low-volume plates)

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X and Comparator Compound Y in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase/substrate/ATP solution for each kinase in the panel.

    • Add 0.5 µL of the diluted compound solutions to the appropriate wells. Include wells with DMSO only as a "no inhibition" control (100% activity) and wells without kinase as a background control.

    • Initiate the kinase reaction by adding 2 µL of the appropriate kinase enzyme.

  • Reaction Incubation:

    • Mix the plate gently and incubate at room temperature for the recommended time for the specific kinase (typically 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.

  • Signal Measurement:

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.

Data Analysis and Visualization

1. Calculation of Percent Inhibition:

The raw luminescence data is first converted to percent inhibition using the following formula:

2. IC₅₀ Determination:

For multi-point concentration data, the percent inhibition values are plotted against the logarithm of the compound concentration. A non-linear regression analysis (e.g., a four-parameter logistic curve fit) is then used to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

3. Comparative Data Presentation:

To facilitate a clear comparison, the selectivity data for Compound X and a known inhibitor (Comparator Compound Y) are summarized in a table. For this guide, we will use hypothetical data.

Kinase TargetCompound X (% Inhibition @ 1 µM)Comparator Compound Y (Sorafenib) (% Inhibition @ 1 µM)
Primary Target (Hypothetical): p38α 95% 85%
ABL115%92%
AKT15%10%
BRAF8%98%
CDK212%35%
EGFR2%25%
FLT318%96%
KDR (VEGFR2)25%99%
KIT22%90%
MEK14%15%
PDGFRβ30%97%
SRC10%45%

4. Visualizing Selectivity Data:

Visual representations of selectivity data can provide an intuitive understanding of a compound's profile. Graphviz can be used to create a simple bar chart illustrating the off-target profile.

G cluster_0 Kinase Selectivity Profile of Compound X at 1 µM y_axis Kinase Target x_axis % Inhibition p38a p38α p38a_bar 95% KDR KDR KDR_bar 25% PDGFRb PDGFRβ PDGFRb_bar 30% KIT KIT KIT_bar 22% FLT3 FLT3 FLT3_bar 18% ABL1 ABL1 ABL1_bar 15%

Caption: Hypothetical selectivity profile of Compound X against selected kinases.

Interpreting the Results and Downstream Implications

Based on our hypothetical data, Compound X demonstrates high potency against its intended target, p38α, with significantly lower inhibition of other kinases at a 1 µM concentration. In contrast, the comparator, Sorafenib, shows broad activity against multiple kinases, which is characteristic of its clinical profile.

The moderate inhibition of PDGFRβ and KDR (VEGFR2) by Compound X, while much lower than for its primary target, should be noted and may warrant further investigation to determine the IC₅₀ values for these kinases. This is because even moderate off-target activity can have biological consequences.

To visualize the potential impact of these on- and off-target effects, we can map them onto a relevant signaling pathway. The MAPK/ERK pathway is a central signaling cascade in cells that is frequently dysregulated in cancer.

G cluster_pathway Simplified MAPK/ERK Signaling Pathway cluster_p38 p38 MAPK Pathway cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (e.g., PDGFR, VEGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Stress Cellular Stress (e.g., UV, Cytokines) p38 p38α Stress->p38 Downstream Apoptosis, Inflammation p38->Downstream CompoundX_p38 Compound X (Primary Target) CompoundX_p38->p38 High Potency CompoundX_offtarget Compound X (Off-Target) CompoundX_offtarget->RTK Lower Potency

Caption: Potential on- and off-target interactions within cellular signaling pathways.

This diagram illustrates that while Compound X potently inhibits its intended target, p38α, in a stress-response pathway, its weaker off-target activity against receptor tyrosine kinases like PDGFR and VEGFR could potentially modulate the MAPK/ERK pathway, which is a key driver of cell proliferation. Understanding this context is vital for interpreting cellular assay results and predicting in vivo effects.

Conclusion

Benchmarking the selectivity of a novel kinase inhibitor like 2-bromo-N-[4-(ethylthio)phenyl]benzamide is a non-negotiable aspect of preclinical drug development. A systematic approach, involving careful selection of kinase panels and assay conditions, provides a clear view of a compound's activity across the kinome. By comparing the selectivity profile to that of known inhibitors and mapping the findings onto relevant biological pathways, researchers can build a comprehensive understanding of their compound's mechanism of action, anticipate potential liabilities, and ultimately increase the probability of success in developing safe and effective medicines.

References

  • Protein kinase profiling assays: a technology review. PubMed. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • New opportunities for kinase drug repurposing and target discovery. PMC. [Link]

  • Off-target interactions of KIs. (A) Target space of all 243 clinical... ResearchGate. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. [Link]

  • The Properties of Kinase Inhibitors | Kinase Drug Discovery: Modern Approaches. SpringerLink. [Link]

  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Nature. [Link]

  • Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... ResearchGate. [Link]

  • JNJ-26070109 [(R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide]: a novel, potent, and selective cholecystokinin 2 receptor antagonist with good oral bioavailability. PubMed. [Link]

  • Optimization of Selectivity and Pharmacokinetic Properties of Salt‐Inducible Kinase Inhibitors that Led to the Discovery of Pan. Semantic Scholar. [Link]

Sources

Safety Operating Guide

2-Bromo-N-[4-(ethylthio)phenyl]benzamide: Safe Handling & Disposal Protocol

[1][2]

Executive Summary & Chemical Context[1][3][4][5][6][7]

This guide provides a validated workflow for the disposal of 2-bromo-N-[4-(ethylthio)phenyl]benzamide (CAS: Specific CAS not universally listed; treated as Class-Specific Halogenated Thioamide).

As a Senior Application Scientist, I emphasize that safe disposal is not merely about regulatory compliance; it is about understanding the molecular fate of the compound. This molecule contains three distinct functional moieties that dictate its waste stream:

  • Aryl Bromide: Upon combustion, this releases Hydrogen Bromide (HBr), a corrosive gas requiring scrubbers.[1]

  • Thioether (Ethylthio group): Oxidizes to form Sulfur Dioxide (

    
    ) and Sulfur Trioxide (
    
    
    ), precursors to acid rain.
  • Benzamide Core: A stable organic framework that generates Nitrogen Oxides (

    
    ) during thermal decomposition.
    

Critical Directive: Due to the combination of Halogen and Sulfur content, this compound must never be disposed of via drain or standard municipal waste. It requires High-Temperature Incineration with Acid Gas Scrubbing .

Hazard Identification & Waste Characterization[3][7][8][9]

Before handling waste, you must characterize the hazard profile to ensure correct segregation.[1][2][3]

FeatureHazard ImplicationWaste Code (RCRA/EU)
Physical State Solid (typically)D001 (if ignitable), D002 (if corrosive degradation occurs)
Halogen Content High (Bromine) Halogenated Organic (Requires segregation from non-halogens to prevent equipment corrosion)
Sulfur Content Thioether S-Containing Organic (Potential for strong odors; incompatible with oxidizers)
Reactivity Stable amide; Thioether is oxidizableIncompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides)
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Expert Insight: The thioether moiety is prone to oxidation. Do not mix this waste with oxidizing acids (Nitric, Chromic) in a waste container, as this can generate heat and evolve toxic sulfoxides or sulfones exothermically.

Disposal Workflow: The "Chain of Custody"

This protocol ensures the compound moves from the bench to the incinerator without compromising safety.

Phase 1: Pre-Disposal Segregation

Objective: Prevent cross-contamination and dangerous reactions in the waste stream.

  • Isolate: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire mixture is labeled as "Halogenated."[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the waste is acidic or wet, as HBr formation can corrode steel.[1]

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLID/LIQUID"[1]

    • Constituents: List "2-bromo-N-[4-(ethylthio)phenyl]benzamide" explicitly.

    • Hazard Warnings: "Contains Sulfur," "Toxic," "Irritant."[1]

Phase 2: Waste Stream Decision Tree

Use the following logic to determine the physical path of the waste.

WasteDecisionTreeStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Powder/Crystals)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Mother Liquor/Solvent)StateCheck->LiquidPathIn SolutionSolidContContainer: Wide-mouth HDPE JarLabel: Halogenated SolidSolidPath->SolidContLiquidSegSolvent Type CheckLiquidPath->LiquidSegFinalDestFinal Fate:High-Temp Incineration(w/ Scrubber)SolidCont->FinalDestHaloLiqContainer: HDPE CarboyStream: Halogenated SolventsLiquidSeg->HaloLiqContains DCM/ChloroformLiquidSeg->HaloLiqContains Non-Halo SolventNonHaloLiqDANGER: Do NOT mix withNon-Halogenated StreamLiquidSeg->NonHaloLiqAttempt to mix w/ General OrganicHaloLiq->FinalDestNonHaloLiq->HaloLiqRe-classify as Halogenated

Caption: Logical flow for determining the correct waste stream. Note that adding even a small amount of this halogenated compound to a non-halogenated solvent stream reclassifies the entire container as Halogenated.

Emergency Response: Spill Protocol

In the event of a spill, the primary risks are inhalation of dust and skin absorption .[1] The sulfur content may produce a distinct odor, but lack of odor does not indicate safety.[1]

Step-by-Step Spill Cleanup[2]
  • Evacuate & Ventilate: Clear the immediate area. If the spill is powder, turn off fans that might disperse dust.[1]

  • PPE Upgrade:

    • Gloves: Double-glove with Nitrile (0.11 mm minimum).

    • Respiratory: N95 (minimum) or P100 respirator if powder is fine/aerosolized.

    • Eyes: Chemical splash goggles.

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) or use a HEPA-filter vacuum dedicated to hazardous waste.

    • Liquids: Absorb with vermiculite or commercial spill pads.

  • Decontamination:

    • Wipe the surface with a mild detergent solution followed by water.

    • Note: Avoid using bleach (hypochlorite) immediately, as it may react aggressively with the thioether sulfur.[1] Use soap and water first.[4][5][6]

  • Disposal of Cleanup Materials: All wipes, gloves, and absorbents must be placed in the Halogenated Solid Waste container.[1]

SpillResponseAccidentSpill OccursAssessAssess:Solid vs. LiquidAccident->AssessSolidActAction: DampenPrevent DustAssess->SolidActPowderLiquidActAction: AbsorbVermiculite/PadsAssess->LiquidActSolutionCleanDecon Surface(Soap/Water)SolidAct->CleanLiquidAct->CleanDisposalBag as HazardousHalogenated WasteClean->Disposal

Caption: Immediate response workflow for laboratory spills of 2-bromo-N-[4-(ethylthio)phenyl]benzamide.

Scientific Rationale for Incineration

Why do we insist on professional incineration?

  • Thermal Stability: Benzamides are chemically robust. Simple hydrolysis (acid/base treatment) in the lab often yields 4-(ethylthio)aniline and 2-bromobenzoic acid—both of which are still hazardous and regulated.

  • Complete Mineralization: High-temperature incineration (>1000°C) ensures the complete breakdown of the organic skeleton into ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , 
    
    
    ,
    
    
    , and
    
    
    .
  • Emission Control: Commercial incinerators are equipped with scrubbers (alkaline washes) specifically designed to capture the HBr and

    
     gases before they leave the stack. A laboratory fume hood cannot filter these combustion byproducts effectively.
    

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261.[7][8][9] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press, 2011.[1][10] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Available at: [Link]

  • PubChem. Compound Summary: Benzamide Derivatives. (General structural class data for toxicity and handling). Available at: [Link]

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.